molecular formula C6H6N2O B037811 6-Methylpyrazine-2-carbaldehyde CAS No. 116758-01-1

6-Methylpyrazine-2-carbaldehyde

Cat. No. B037811
M. Wt: 122.12 g/mol
InChI Key: JZRHJXNIMHYZRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Methylpyrazine-2-carbaldehyde often involves multicomponent reactions and innovative synthetic strategies. For instance, one study demonstrates the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, developed by treating 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide in an acid-mediated solution, highlighting a synthetic route that involves deprotection, imination, and heterocyclization steps (Tseng, Tsai, Li, & Wong, 2019).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows diverse coordination environments and bonding patterns, which are crucial for understanding the chemical behavior of 6-Methylpyrazine-2-carbaldehyde. For example, complexes involving similar ligands exhibit a range of structural motifs, including hexanuclear complexes and unusual topologies, as seen in nickel(II) carboxylate chemistry (Escuer, Vlahopoulou, & Mautner, 2011).

Chemical Reactions and Properties

6-Methylpyrazine-2-carbaldehyde and its derivatives participate in various chemical reactions, forming complex structures with metals or undergoing transformations that lead to new heterocyclic compounds. Such reactivity is exemplified by the formation of penta- and hexanuclear complexes when reacting with nickel(II) ions, demonstrating the compound's versatility in coordination chemistry and its potential for creating materials with novel magnetic properties (Escuer et al., 2011).

Scientific Research Applications

Synthetic Chemistry

6-Methylpyrazine-2-carbaldehyde serves as a precursor in the synthesis of complex molecular structures, demonstrating its importance in synthetic chemistry. For instance, it is utilized in the preparation of nickel(II) carboxylate complexes, which exhibit intriguing magnetic properties. The reaction conditions and the nature of the metal salts influence the formation of these complexes, revealing the compound's versatility in synthesizing hexanuclear and pentanuclear clusters with potential applications in magnetochemistry (Escuer, Vlahopoulou, & Mautner, 2011).

Anticancer Research

In anticancer research, derivatives of 6-Methylpyrazine-2-carbaldehyde, such as thiosemicarbazones, have been synthesized and evaluated for their efficacy against cancer cell lines. These compounds, particularly when complexed with metals like palladium, have shown significant cytotoxic activity against human colon and prostate cancer cells. This highlights the potential of 6-Methylpyrazine-2-carbaldehyde derivatives in developing new anticancer agents (Elsayed, Butler, Gilson, Jean-Claude, & Mostafa, 2014).

Crystal Engineering

The compound has also been used in crystal engineering to create novel structures like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol. These compounds, characterized by symmetrical molecules and intramolecular hydrogen bonds, offer insights into the principles of crystal formation and stability, potentially guiding the design of new crystalline materials (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Safety And Hazards

The safety information for 6-Methylpyrazine-2-carbaldehyde indicates that it is a hazardous compound . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Relevant Papers The relevant papers for 6-Methylpyrazine-2-carbaldehyde include studies on the identification of volatile compounds in chocolate malt , and the safety data sheet provided by Fisher Sci . These papers provide valuable information on the properties and applications of 6-Methylpyrazine-2-carbaldehyde.

properties

IUPAC Name

6-methylpyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-7-3-6(4-9)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRHJXNIMHYZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622750
Record name 6-Methylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyrazine-2-carbaldehyde

CAS RN

116758-01-1
Record name 6-Methylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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